An In-depth Technical Guide to the Molecular Structure and Properties of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate
An In-depth Technical Guide to the Molecular Structure and Properties of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical overview of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate. As detailed experimental data for this specific molecule is not extensively available in public literature, this guide has been constructed through expert synthesis of data from analogous compounds, established principles of organic chemistry, and predictive modeling. The protocols and spectral interpretations provided herein represent a robust, scientifically-grounded framework for researchers working with this or structurally related molecules.
Introduction: The Scientific Rationale
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1] Its unique six-membered heterocyclic structure, with two nitrogen atoms at the 1 and 4 positions, offers a combination of conformational rigidity and versatile points for chemical modification.[2][3] This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.[4]
When functionalized with both an ethyl carboxylate group and a thienylsulfonyl moiety, as in Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate, the resulting molecule combines several key pharmacophoric features. The sulfonyl group (-SO₂-) is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups, while the thiophene ring is a common heterocycle in drug discovery, known to interact with various biological targets.[5][6] The ethyl carboxylate provides an additional site for interaction and influences the molecule's overall polarity and metabolic stability.
This guide provides a foundational understanding of this molecule, from its logical synthesis to its detailed structural characterization and potential physicochemical properties, offering a predictive yet authoritative resource for its application in research and development.
Molecular Structure and Nomenclature
The core of the topic molecule is a piperazine ring functionalized at the N1 and N4 positions.
-
Systematic IUPAC Name: Ethyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate
-
Molecular Formula: C₁₁H₁₆N₂O₄S₂
-
Molecular Weight: 304.39 g/mol
Caption: Molecular structure of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate.
Synthesis and Purification
The most direct and industrially scalable synthesis involves the reaction of a commercially available piperazine precursor with a sulfonyl chloride. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Proposed Synthetic Workflow
The synthesis can be logically broken down into a single, efficient step from common starting materials.
Caption: Proposed single-step synthesis workflow.
Detailed Experimental Protocol
Rationale: This protocol is based on established methods for the synthesis of N-sulfonylpiperazines.[7][8][9]
-
Solvent Choice: Dichloromethane (DCM) is selected for its ability to dissolve the reactants and its relative inertness under the reaction conditions.
-
Base: Triethylamine (TEA) is a non-nucleophilic organic base used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction between the amine and the highly reactive sulfonyl chloride, preventing side reactions. It is then allowed to warm to room temperature to ensure the reaction goes to completion.
-
Workup: The sequential washing steps are critical for removing unreacted starting materials and the triethylammonium chloride salt. The acidic wash removes excess TEA, the basic wash removes any remaining acidic impurities, and the brine wash removes residual water before drying.
-
Purification: Column chromatography is the standard method for purifying organic compounds of this nature, separating the product from any non-polar or highly polar impurities.
Step-by-Step Methodology:
-
To a solution of Ethyl piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Add a solution of 2-thiophenesulfonyl chloride (1.05 eq) in DCM dropwise over 15 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate.
Structural Elucidation and Spectroscopic Analysis
A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. The following sections detail the expected spectroscopic data based on the compound's functional groups and structure.
Caption: A typical workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10]
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the thiophene, piperazine, and ethyl carboxylate moieties.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Thiophene H (3 protons) | 7.0 - 7.8 | m | 3H | Aromatic protons on the electron-deficient thiophene ring, appearing as complex multiplets in the downfield region.[11] |
| -O-CH₂ -CH₃ | ~4.15 | q | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom, split into a quartet by the methyl group.[12][13] |
| Piperazine H (4 protons) | ~3.55 | t | 4H | Protons on carbons adjacent to the N-COOEt group. |
| Piperazine H (4 protons) | ~3.10 | t | 4H | Protons on carbons adjacent to the N-SO₂ group, shifted slightly upfield relative to the other piperazine protons.[14] |
| -O-CH₂-CH₃ | ~1.25 | t | 3H | Methyl protons of the ethyl ester, appearing as a triplet due to coupling with the adjacent methylene group.[12][15] |
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz): The carbon spectrum will confirm the number of unique carbon environments.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Ester C =O | ~155 | Carbonyl carbon of the ethyl ester group.[16] |
| Thiophene C | 125 - 140 | Aromatic carbons of the thiophene ring. |
| -O-C H₂-CH₃ | ~61 | Methylene carbon of the ethyl ester. |
| Piperazine C (N-SO₂) | ~46 | Piperazine carbons adjacent to the electron-withdrawing sulfonyl group. |
| Piperazine C (N-COOEt) | ~43 | Piperazine carbons adjacent to the carboxylate group. |
| -O-CH₂-C H₃ | ~14 | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[17][18]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~1700-1720 | C=O Stretch | Ethyl Ester | Strong, sharp absorption characteristic of an ester carbonyl.[19][20][21] |
| ~1350 & ~1160 | Asymmetric & Symmetric S=O Stretch | Sulfonyl | Two strong, characteristic absorptions for the sulfonyl group.[22] |
| ~1250-1000 | C-O Stretch | Ethyl Ester | Strong bands associated with the C-O single bonds of the ester.[21] |
| ~3100 | C-H Stretch | Thiophene Ring | Aromatic C-H stretching absorption. |
| ~2850-2980 | C-H Stretch | Aliphatic | C-H stretching of the piperazine and ethyl groups. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern gives structural clues.[23][24]
-
Expected Molecular Ion (M+) : m/z = 304.0582 (for C₁₁H₁₆N₂O₄S₂)
-
Predicted Fragmentation Pattern :
-
Loss of the ethoxy group (-OC₂H₅) from the ester.
-
Loss of the entire ethyl carboxylate group (-COOC₂H₅).
-
Cleavage of the thiophene-sulfur bond.
-
A characteristic loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides.[25]
-
Fragmentation of the piperazine ring itself.
-
X-ray Crystallography
If a single crystal suitable for diffraction can be obtained, X-ray crystallography would provide the definitive three-dimensional structure.
-
Expected Conformation: Based on studies of analogous compounds like Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, the piperazine ring is expected to adopt a stable chair conformation.[9]
-
Bond Angles and Lengths: The geometry around the sulfonamide nitrogen would likely be trigonal planar, and the S-N bond length would be consistent with that of other N-sulfonylpiperazines.
-
Intermolecular Interactions: The crystal packing would likely be stabilized by weak C-H···O and potentially C-H···π interactions.[9]
Physicochemical Properties: A Predictive Analysis
Understanding the physicochemical properties of a molecule is paramount for its application in drug development, influencing everything from formulation to bioavailability.
| Property | Predicted Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). Poorly soluble in water. | The molecule has significant non-polar character from the aromatic ring and alkyl groups, but also polar functional groups. |
| Lipophilicity (LogP) | Moderately lipophilic | The combination of the thiophene ring and ethyl group likely outweighs the polarity of the sulfonyl and ester oxygens. |
| Basicity (pKa) | Weakly basic | The N1 nitrogen's basicity is significantly reduced due to the electron-withdrawing effect of the adjacent sulfonyl group. The N4 nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering it non-basic. |
| Chemical Stability | Generally stable under standard conditions. The N-acyl sulfonamide functional group is known to have greater hydrolytic and enzymatic stability compared to a simple carboxylic acid.[26] | The molecule lacks highly labile functional groups. |
Potential Biological Activity and Applications
While the specific biological activity of Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is not reported, the structural motifs present suggest several promising avenues for investigation.
-
Anticancer Agents: Many piperazine derivatives, including those with sulfonyl groups, have been investigated as anticancer agents. They can target various pathways, including inhibition of kinases or enzymes like topoisomerase.[27]
-
Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group and is present in numerous enzyme inhibitors, such as carbonic anhydrase inhibitors.[28]
-
CNS Activity: The piperazine scaffold is prevalent in drugs targeting the central nervous system (CNS). N-sulfonylpiperazines have been explored as inhibitors of glycine transporter-1 (GlyT-1), a target for treating schizophrenia.[29]
-
Antimicrobial/Antifungal Activity: Both piperazine and thiophene derivatives have been reported to possess antibacterial and antifungal properties.[6][18]
The combination of these structural features makes this molecule a compelling candidate for screening in various biological assays to uncover its therapeutic potential.
Conclusion
Ethyl 4-(2-thienylsulfonyl)piperazinecarboxylate is a molecule of significant interest, strategically combining the privileged piperazine scaffold with a biologically relevant thienylsulfonyl group and an ethyl carboxylate moiety. While this guide is predictive in nature due to the current scarcity of published data on this exact compound, it provides a robust and scientifically rigorous framework for its synthesis, characterization, and potential application. The detailed protocols and expected analytical data herein serve as a valuable starting point for any researcher venturing into the exploration of this or structurally analogous compounds, paving the way for future discoveries in medicinal chemistry and drug development.
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